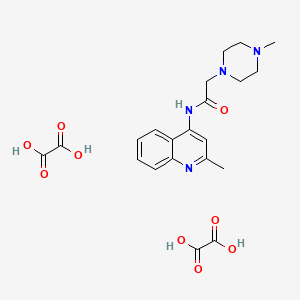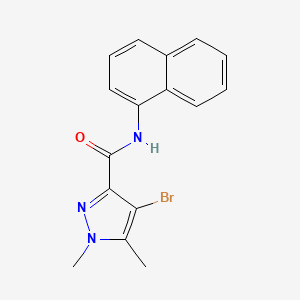
2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which are proteins that play a role in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been shown to have activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, it has been shown to have a variety of potential applications in scientific research. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.
Direcciones Futuras
There are many potential future directions for research on 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Furthermore, research could explore the potential use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, research could explore the potential use of this compound in vivo to further understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis method for 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is a complex process that involves several steps. The starting material for the synthesis is 4-methylpiperazine, which is reacted with 2-methyl-4-quinolinecarboxaldehyde to form a Schiff base. This Schiff base is then reacted with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate has been used in a variety of scientific research applications. It has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against a variety of bacteria and fungi.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.2C2H2O4/c1-13-11-16(14-5-3-4-6-15(14)18-13)19-17(22)12-21-9-7-20(2)8-10-21;2*3-1(4)2(5)6/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTMMLSIZXSZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)
![N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)
